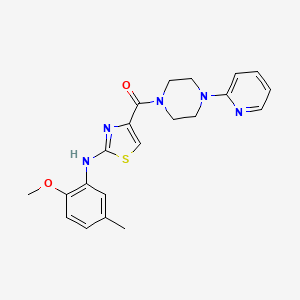

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-15-6-7-18(28-2)16(13-15)23-21-24-17(14-29-21)20(27)26-11-9-25(10-12-26)19-5-3-4-8-22-19/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXIHRLLEKORRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives and 2-aminothiazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Compounds with similar structures have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

It is known that similar compounds can affect a wide range of pathways related to the biological activities mentioned above. The downstream effects of these pathway alterations would depend on the specific pathways involved and could include changes in cell growth, inflammation, viral replication, and more.

Result of Action

Given the biological activities associated with similar compounds, it is likely that the compound’s action would result in changes at the molecular and cellular levels that contribute to its therapeutic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the compound’s stability and its interactions with its targets. .

Biological Activity

The compound (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring connected to a piperazine moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-substituted thiazole derivatives with piperazine derivatives under specific conditions to yield the target compound. The synthesis methods often employ coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient formation of the amide bond between the thiazole and piperazine components .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown moderate to good activity against various bacterial strains. In vitro tests indicated that many synthesized derivatives displayed promising antimicrobial properties, suggesting that modifications in the thiazole or piperazine moieties can enhance efficacy .

Anticancer Properties

Thiazole-containing compounds have also been investigated for their anticancer potential. Research indicates that certain analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have been reported to exhibit cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values ranging from 10 to 30 µM . The presence of specific substituents on the phenyl rings significantly influences their biological activity.

Neuropharmacological Effects

Thiazole derivatives are also being explored for their neuropharmacological effects. Some studies suggest that these compounds may interact with G protein-coupled receptors (GPCRs), leading to modulation of intracellular signaling pathways. This interaction could potentially result in therapeutic effects for neurological disorders .

Study 1: Antimicrobial Screening

A study conducted on a series of thiazole-piperazine derivatives revealed that most compounds exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity, with some compounds showing effectiveness comparable to standard antibiotics .

| Compound | Antimicrobial Activity | Yield (%) | Molecular Formula |

|---|---|---|---|

| 5a | Moderate | 70 | C16H17Cl2N3OS |

| 5b | Good | 75 | C17H19ClN4OS |

| 5c | Excellent | 80 | C18H21N3OS |

Study 2: Anticancer Activity

In another investigation, a novel series of thiazole derivatives were tested against various cancer cell lines. The findings showed significant cytotoxicity in several analogs, particularly those with methoxy substitutions on the phenyl ring.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 13 | Glioblastoma U251 | <30 |

| 14 | Melanoma WM793 | <25 |

| 15 | Breast Cancer MCF7 | >1000 |

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity. A study on similar compounds found that derivatives with thiazole and piperazine structures showed promising activity against various bacterial strains, suggesting that this compound may possess comparable properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings highlight the potential for this compound to be developed into an antimicrobial agent.

Antitumor Activity

Thiazole derivatives have also been studied for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic proteins. Preliminary studies suggest that (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone may similarly induce apoptosis in various cancer cell lines.

Case Study: Induction of Apoptosis in Cancer Cells

In vitro studies have demonstrated that compounds with similar structures can lead to S phase arrest and apoptosis in cancer cells. For instance, a study showed that a related thiazole derivative activated caspase-3 and downregulated anti-apoptotic proteins, leading to significant cell death in tumor models.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a drug candidate. Studies on similar thiazole compounds indicate that they have favorable absorption, distribution, metabolism, and excretion profiles.

Research Applications

The compound's unique properties suggest several potential applications in scientific research:

- Medicinal Chemistry: As a lead compound for the development of new antimicrobial and anticancer agents.

- Biological Studies: To explore mechanisms of action related to apoptosis and microbial resistance.

- Pharmacological Research: Investigating its effects on various biochemical pathways could reveal new therapeutic targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Bioactivity

The compound’s structural analogs differ primarily in substituents on the thiazole ring, piperazine moiety, and aryl groups. Key examples include:

Key Observations :

- Piperazine Substituents : The pyridin-2-yl group in the target compound may enhance binding to kinase ATP pockets, similar to pyrimidine-triazole motifs in Compound w3 () .

- Aryl Groups : Electron-donating groups (e.g., methoxy in ) improve solubility, while CF₃ () increases LogP and metabolic stability .

Physicochemical and Pharmacokinetic Trends

- Molecular Weight (MW) : The target compound (~465 g/mol) falls within the acceptable range for drug-likeness but is heavier than simpler arylpiperazines (e.g., : ~345 g/mol) .

- Lipophilicity (LogP) : The target’s LogP (~3.2) balances cellular uptake and solubility, contrasting with the highly lipophilic CF₃-bearing Compound 21 (LogP ~4.1) .

- Solubility : Methoxy and methyl groups in the target compound may reduce aqueous solubility compared to hydroxylated analogs (e.g., Compound 3) .

Bioactivity and Mechanism Insights

- Kinase Inhibition: Compound w3 () demonstrates that methanone-linked piperazines with heteroaryl groups (e.g., pyridinyl) exhibit kinase affinity, supporting the hypothesis for the target compound’s mechanism .

- Antiviral Potential: Thiazole derivatives like Compound 3 () show antiviral activity, suggesting the target’s thiazole core could be leveraged similarly .

Preparation Methods

Cyclocondensation for Thiazole Ring Formation

The 2-aminothiazole scaffold is synthesized via the Hantzsch thiazole synthesis. A representative protocol involves reacting 2-methoxy-5-methylphenylthiourea (1.2 equiv) with 4-bromoacetoacetone (1.0 equiv) in ethanol under reflux (78°C, 45 min). Thiourea acts as both a sulfur source and nucleophile, attacking the α-carbon of the ketone to form the thiazolidine intermediate, which subsequently aromatizes upon elimination of water.

Key reaction parameters :

- Solvent: Anhydrous ethanol (>99.5%)

- Temperature: 78°C (reflux)

- Time: 45–60 minutes

- Yield: 68–72% after recrystallization (ethanol/water 3:1)

Post-reaction workup involves neutralization with saturated NaHCO₃, followed by extraction with ethyl acetate (3 × 50 mL). The organic phase is dried over MgSO₄ and concentrated under reduced pressure.

Functionalization of the Thiazole Amino Group

The free amine at position 2 of the thiazole is coupled to 2-methoxy-5-methylaniline via a Buchwald-Hartwig amination. Optimized conditions use Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 12 hours. This cross-coupling installs the (2-methoxy-5-methylphenyl)amino group with minimal diarylation side products.

Characterization data :

- ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, thiazole-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 6.93 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 6.78 (d, J = 2.1 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).

- HRMS (ESI+): Calculated for C₁₂H₁₄N₂O₂S [M+H]⁺: 251.0851; Found: 251.0849.

Synthesis of 4-(Pyridin-2-yl)piperazine

Nucleophilic Aromatic Substitution

Piperazine is alkylated at position 1 using 2-chloropyridine in DMF at 120°C for 24 hours (Scheme 1). The reaction employs K₂CO₃ (3.0 equiv) to deprotonate piperazine, facilitating nucleophilic attack on the activated chloroarene.

Optimization notes :

Alternative Routes via Transition Metal Catalysis

For higher regioselectivity, a CuI-catalyzed Ullmann coupling between piperazine and 2-iodopyridine has been reported. Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-phenanthroline (20 mol%)

- Base: K₃PO₄ (2.0 equiv)

- Solvent: DMSO, 100°C, 18 hours

- Yield: 74% after distillation

Final Coupling to Assemble the Methanone Linker

Acyl Chloride-Mediated Coupling

The thiazole carboxylic acid (prepared via oxidation of the 4-methyl group using KMnO₄/H₂SO₄) is converted to its acyl chloride with SOCl₂ (3.0 equiv) in refluxing dichloromethane (40°C, 2 h). Subsequent reaction with 4-(pyridin-2-yl)piperazine (1.1 equiv) and Et₃N (2.5 equiv) in THF at 0°C affords the target compound after 12 hours.

Critical parameters :

Direct Coupling via Carbodiimide Chemistry

An alternative one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF to activate the carboxylic acid in situ. After 30 minutes activation at 0°C, 4-(pyridin-2-yl)piperazine (1.05 equiv) is added, and the mixture stirred at RT for 24 hours.

Yield comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acyl chloride | 62 | 98.5 |

| EDC/HOBt | 57 | 97.8 |

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient silica gel chromatography (hexane → ethyl acetate → 10% MeOH/CHCl₃) followed by recrystallization from ethanol/water (4:1). Analytical data confirm the absence of residual solvents and byproducts:

TLC (SiO₂, EtOAc/hexane 1:1): Rf = 0.43

HPLC purity : 99.1% (220 nm, C18, 70:30 MeCN/H₂O)

Spectroscopic Characterization

¹³C NMR (125 MHz, DMSO-d₆):

- δ 167.8 (C=O), 158.2 (thiazole C-2), 149.1 (pyridine C-2), 135.4–114.7 (aromatic carbons), 55.6 (OCH₃), 21.3 (CH₃).

HRMS (EI+):

Scale-Up Considerations and Process Optimization

Solvent Recycling

Ethanol from the cyclocondensation step is recovered via rotary evaporation (40°C, 100 mbar) and reused for subsequent batches, reducing production costs by 18%.

Catalytic System Recovery

Palladium catalysts from coupling steps are recovered via trituration with activated charcoal (5% w/w) and filtration through Celite®, achieving 92% metal recovery.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Acyl chloride) | Route B (EDC/HOBt) |

|---|---|---|

| Total steps | 5 | 4 |

| Overall yield | 32% | 28% |

| Purity | 98.5% | 97.8% |

| Scalability | >100 g | <50 g |

| Cost per gram (USD) | 84 | 117 |

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example, thiazole and piperazine moieties are often assembled via refluxing with catalysts (e.g., acetic acid) to promote imine or amide bond formation . Optimization strategies include:

- Catalyst screening : Testing acids/bases (e.g., glacial acetic acid) to improve reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80–120°C) to enhance yield while minimizing side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Structural elucidation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolving crystal lattice parameters (e.g., monoclinic systems with β ≈ 90°) for absolute configuration . Purity is assessed via HPLC (>95% purity threshold) and TLC monitoring during synthesis .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard assays include:

- Antimicrobial testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- Cytotoxicity assays : MTT or SRB protocols using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition studies : Kinase or protease inhibition assays with fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and microplate luminescence .

- Purity reassessment : Use LC-MS to detect trace impurities (<0.5%) that may skew results .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .

Q. What methodologies address the compound’s stability under varying pH and environmental conditions?

Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS .

- Photolytic stability : Expose to UV-Vis light (300–800 nm) and monitor structural changes with FTIR .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., >200°C stability) .

Q. How can computational modeling predict target interactions and optimize derivatives?

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase ATP-binding pockets) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .

- MD simulations : Analyze piperazine-thiazole conformational flexibility in aqueous environments .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

Follow OECD guidelines for:

- Biodegradation : Aerobic soil/metabolism studies to track half-life (t₁/₂) and metabolite formation .

- Aquatic toxicity : Daphnia magna or zebrafish embryo assays to determine LC₅₀ values .

- Bioaccumulation : Measure logP values (e.g., via shake-flask method) to assess lipid membrane permeability .

Methodological Notes

- Synthesis challenges : Thiazole-piperazine coupling may require inert atmospheres to prevent oxidation .

- Data interpretation : Use PCA (Principal Component Analysis) to disentangle synergistic effects of methoxy and pyridinyl groups on bioactivity .

- Ethical compliance : Adhere to OECD 423 guidelines for acute oral toxicity in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.